Superior Complete Remission and Overall Survival in AML Induction: Idarubicin vs. Daunorubicin
In a randomized clinical trial of 130 adult patients with newly diagnosed AML, induction therapy with idarubicin plus cytarabine (IDR/Ara-C) demonstrated superior efficacy over the standard daunorubicin plus cytarabine (DNR/Ara-C) regimen [1]. The complete remission (CR) rate was 80% (48/60) for the IDR/Ara-C arm compared to 58% (35/60) for the DNR/Ara-C arm [1]. This 22% absolute increase in CR rate was statistically significant (P = .005) [1]. Furthermore, median overall survival (OS) was extended by 6.0 months, from 13.5 months for DNR/Ara-C to 19.5 months for IDR/Ara-C (P = .025) [1].
| Evidence Dimension | Complete Remission (CR) Rate in AML Induction |
|---|---|
| Target Compound Data | 80% (48/60 patients) [1] |
| Comparator Or Baseline | Daunorubicin: 58% (35/60 patients) [1] |
| Quantified Difference | Absolute increase of 22% (P = 0.005) [1] |
| Conditions | Phase III randomized controlled trial; Adult AML patients (age 16-60); IDR 12 mg/m² IV or DNR 50 mg/m² IV plus Ara-C |
Why This Matters
A 22% absolute increase in CR rate translates to a substantially higher probability of achieving disease remission with the first-line induction therapy, directly impacting patient outcomes and clinical decision-making.
- [1] Berman E, Heller G, Santorsa J, et al. Results of a randomized trial comparing idarubicin and cytosine arabinoside with daunorubicin and cytosine arabinoside in adult patients with newly diagnosed acute myelogenous leukemia. Blood. 1991;77(8):1666-74. View Source
